4-chloro-5-methoxy-2-methyl-2H-indazole
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Overview
Description
4-chloro-5-methoxy-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique structural features, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazoles .
Scientific Research Applications
4-chloro-5-methoxy-2-methyl-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of kinases or other enzymes critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H-indazole
- 5-methoxy-2-methyl-2H-indazole
- 4-chloro-2-methyl-2H-indazole
Uniqueness
4-chloro-5-methoxy-2-methyl-2H-indazole is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H9ClN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3 |
InChI Key |
NAHYMGGYENLZOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)OC |
Origin of Product |
United States |
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